4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one
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Overview
Description
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology This compound is characterized by its hexahydro-s-indacen core, which is a fused ring system, and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization. For instance, starting from a nitroindane derivative, reduction using hydrogen gas in the presence of a palladium catalyst can yield the corresponding amino compound. Subsequent cyclization under acidic or basic conditions can lead to the formation of the hexahydro-s-indacen core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one: Similar structure but with the amino group at the 8-position.
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: A derivative with additional functional groups.
Uniqueness
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone group
Properties
IUPAC Name |
4-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12-8-3-1-2-7(8)6-10-9(12)4-5-11(10)14/h6H,1-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJAZOCBPUPAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3=O)C(=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246036 |
Source
|
Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803572-00-0 |
Source
|
Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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